molecular formula C14H13KN2O5S B6076367 potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate

potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate

Cat. No.: B6076367
M. Wt: 360.43 g/mol
InChI Key: BNRKTEYDGRQYNH-NSPIFIKESA-M
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Description

Potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety linked to a benzenesulfonate group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4-hydrazinobenzenesulfonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the hydrazone linkage. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in alcohol or ether solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Sulfonic acids, oxidized benzylidene derivatives.

    Reduction: Hydrazine derivatives, reduced benzylidene compounds.

    Substitution: Substituted benzylidene hydrazones, sulfonate-replaced products.

Scientific Research Applications

Potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazone linkages and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions or proteins, modulating their activity. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Potassium 2-hydroxy-4-methoxybenzoate: Shares similar structural features but lacks the hydrazone linkage.

    Potassium 4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate: A closely related compound with slight variations in the benzylidene moiety.

Uniqueness

Potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydrazone and sulfonate groups allows for versatile applications in various fields, setting it apart from similar compounds.

Properties

IUPAC Name

potassium;4-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S.K/c1-21-13-4-2-3-10(14(13)17)9-15-16-11-5-7-12(8-6-11)22(18,19)20;/h2-9,16-17H,1H3,(H,18,19,20);/q;+1/p-1/b15-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRKTEYDGRQYNH-NSPIFIKESA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC2=CC=C(C=C2)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13KN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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